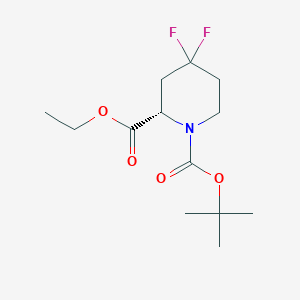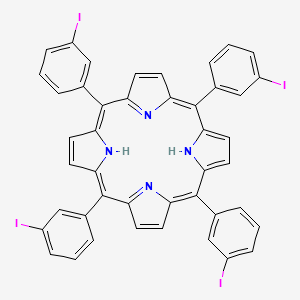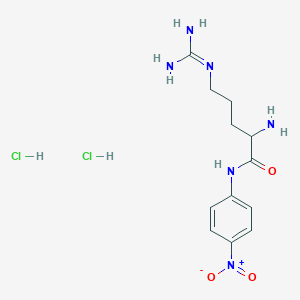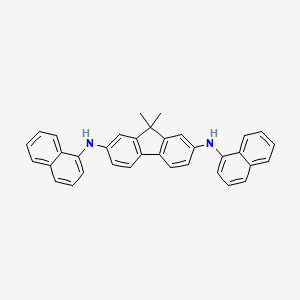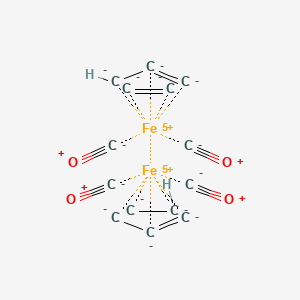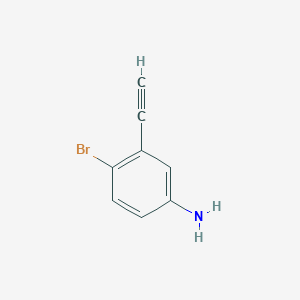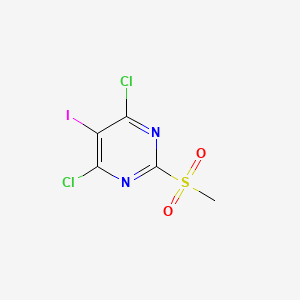
4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of chlorine, iodine, and a methylsulfonyl group attached to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where 4,6-dichloropyrimidine is treated with iodine and a methylsulfonyl reagent under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction reactions, altering the compound’s properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and antimicrobial agent.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its potential antiviral or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4,6-Dichloropyrimidine: A simpler compound used as a starting material for various derivatives.
Uniqueness
4,6-Dichloro-5-iodo-2-(methylsulfonyl)pyrimidine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in chemical synthesis. The methylsulfonyl group also provides additional functionalization options, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C5H3Cl2IN2O2S |
|---|---|
Molekulargewicht |
352.96 g/mol |
IUPAC-Name |
4,6-dichloro-5-iodo-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H3Cl2IN2O2S/c1-13(11,12)5-9-3(6)2(8)4(7)10-5/h1H3 |
InChI-Schlüssel |
FHNJKEXKESRKPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC(=C(C(=N1)Cl)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)

![(S)-6-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13649616.png)
![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)
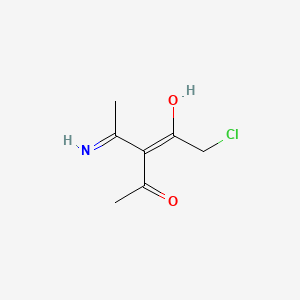

![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
